![molecular formula C15H17NO B3172781 4-(4-Ethylphenoxy)-3-methylaniline CAS No. 946742-14-9](/img/structure/B3172781.png)
4-(4-Ethylphenoxy)-3-methylaniline
Overview
Description
“4-(4-Ethylphenoxy)-3-methylaniline” is a chemical compound with the molecular formula C14H15NO .
Synthesis Analysis
The synthesis of new acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, involves the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines . The structures of these compounds were identified by elemental analysis, 1H and 13C NMR, and IR spectral data .Molecular Structure Analysis
The molecular structure of “4-(4-Ethylphenoxy)-3-methylaniline” is characterized by an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .Safety and Hazards
The safety data sheet for a related compound, 4-Ethylphenol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with care, using appropriate personal protective equipment and following good industrial hygiene practices .
Future Directions
A study has reported the use of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides for coating a core/shell nanostructure . This approach was found to inhibit the adherence and biofilm development ability of Staphylococcus aureus and Pseudomonas aeruginosa on the functionalized surface . This suggests potential future directions for the use of “4-(4-Ethylphenoxy)-3-methylaniline” in the development of anti-pathogenic surface coatings .
properties
IUPAC Name |
4-(4-ethylphenoxy)-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-12-4-7-14(8-5-12)17-15-9-6-13(16)10-11(15)2/h4-10H,3,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXIPJDCHZTGLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenoxy)-3-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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